2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide
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Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acylation: The acetamide group can be introduced by reacting the amino-pyrazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Alkylation: The final step involves the alkylation of the acetamide with a pentan-3-yl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the pentan-3-yl group, which may affect its biological activity and chemical properties.
N-(Pentan-3-yl)acetamide: Lacks the pyrazole ring, which is crucial for its potential biological activity.
3-Amino-1h-pyrazole: A simpler structure that may serve as a precursor for more complex derivatives.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(pentan-3-yl)acetamide is unique due to the presence of both the pyrazole ring and the pentan-3-yl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-3-8(4-2)12-10(15)7-14-6-5-9(11)13-14/h5-6,8H,3-4,7H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
KXQTYLMVJDRMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)CN1C=CC(=N1)N |
Origin of Product |
United States |
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